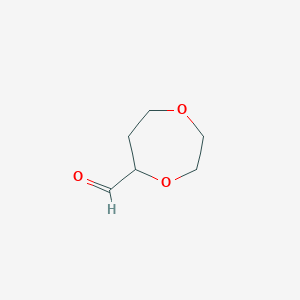

1,4-Dioxepane-5-carbaldehyde

Description

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

1,4-dioxepane-5-carbaldehyde |

InChI |

InChI=1S/C6H10O3/c7-5-6-1-2-8-3-4-9-6/h5-6H,1-4H2 |

InChI Key |

OYRXAKZJYAZZJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCOC1C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dioxepane 5 Carbaldehyde and Analogs

Strategies for 1,4-Dioxepane Ring Formation

Dehydrogenative Annulation Approaches

Dehydrogenative annulation has emerged as a direct and efficient method for constructing cyclic structures. This approach has been successfully applied to the synthesis of 1,4-dioxepane derivatives through the reaction of alkenes with 1,3-diols. nih.gov An organocatalyzed electrochemical dehydrogenative annulation provides a transition-metal- and oxidizing-reagent-free pathway to functionalized 1,4-dioxepanes. nih.govresearchgate.net This method is noted for its broad substrate scope and compatibility with various functional groups. nih.gov The reaction proceeds via the nucleophilic trapping of an intermediate radical cation by the diol, followed by cyclization to form the 1,4-dioxepane ring. nih.gov

A representative example of this approach is the annulation of 1,1-diphenylethene with a suitable 1,3-diol, which, while not directly yielding the 5-carbaldehyde, demonstrates the feasibility of forming the core ring structure. To synthesize 1,4-Dioxepane-5-carbaldehyde, one could envision using a starting alkene already possessing a protected aldehyde functionality or a precursor group.

Table 1: Examples of Dehydrogenative Annulation for Dioxepane Synthesis

| Alkene | Diol | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,1-Diphenylethene | Ethylene (B1197577) Glycol | (2,4-Br₂C₆H₃)₃N, ⁱPrCO₂H, MeCN, reflux | 2,2-Diphenyl-1,4-dioxane | 91% | nih.gov |

Note: This table presents examples of dioxane and dioxepane synthesis to illustrate the methodology's potential.

Lewis Acid-Mediated Cyclization Pathways

Lewis acid-mediated cyclizations are a cornerstone of heterocyclic synthesis. For oxepanes, these methods often involve the cyclization of bis-epoxides or the rearrangement of other cyclic systems. rsc.org The use of Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can promote tandem endo-selective oxacyclizations of 1,5-diepoxides to furnish polyhydroxylated oxepanes. rsc.org Another strategy involves the Lewis acid-catalyzed rearrangement of 4,5-dihydro-1,3-dioxepines, which can be synthesized via ring-closing metathesis of diallyl acetals. nih.gov This rearrangement can stereoselectively produce substituted tetrahydrofurans, but highlights the potential of Lewis acids to manipulate related oxygen-containing heterocycles. nih.gov

For the synthesis of 1,4-Dioxepane-5-carbaldehyde, a potential route could involve the Lewis acid-catalyzed cyclization of a precursor containing the necessary diol and a masked aldehyde function. For instance, the cyclization of an acyclic precursor with appropriately placed hydroxyl groups and a protected carbaldehyde could be envisioned.

Table 2: Lewis Acid-Mediated Reactions in Oxepane (B1206615) Synthesis

| Starting Material | Lewis Acid | Product Type | Yield | Reference |

|---|---|---|---|---|

| 1,5-Diepoxide Acetate (B1210297) | BF₃·OEt₂ | Fused Bicyclic Oxepane | ~65% | rsc.org |

| 4,5-Dihydro-1,3-dioxepine | Various Lewis Acids | 2,3-Disubstituted Tetrahydrofuran Carbaldehyde | High | nih.gov |

Intramolecular Cyclization Techniques

Intramolecular cyclization represents a powerful strategy for the formation of cyclic systems, including the 1,4-dioxepane ring. One such approach is the intramolecular oxy-Michael addition, which has been utilized for the synthesis of 1,4-dioxepane fused β-lactams in an enantiomerically pure form. digitellinc.com This base-assisted reaction proceeds with high diastereoselectivity. digitellinc.com Another relevant method involves the intramolecular cyclization of diols via mesylation. researchgate.net In this one-step process, a diol is treated with methanesulfonyl chloride in pyridine, leading to in situ mesylation of one hydroxyl group, followed by nucleophilic attack by the other hydroxyl group to close the ring. researchgate.net

To apply this to 1,4-Dioxepane-5-carbaldehyde, a diol precursor containing the aldehyde functionality at the appropriate position would be required. The aldehyde would likely need to be protected during the cyclization step.

Ring-Closing Metathesis Strategies in Oxepane Synthesis

Ring-closing metathesis (RCM) is a versatile and widely used method for the synthesis of unsaturated rings of various sizes, including seven-membered oxepenes, which can be subsequently reduced to oxepanes. rsc.orgwikipedia.org This reaction, often catalyzed by Grubbs' or Schrock's catalysts, involves the intramolecular metathesis of two terminal alkenes. researchgate.netthieme-connect.com The resulting oxepine contains a double bond that can be further functionalized, for example, through hydroboration-oxidation to introduce substituents. rsc.org The efficiency of RCM is notable for the formation of seven-membered rings. acs.org

A synthetic route to 1,4-Dioxepane-5-carbaldehyde using RCM could start with a diallyl ether derivative containing a protected aldehyde. After RCM to form the dihydro-1,4-dioxepine, subsequent reduction of the double bond and deprotection of the aldehyde would yield the target molecule. A patent describes the hydroformylation of 4,7-dihydro-1,3-dioxepins to produce 5-formyl-1,3-dioxepanes, a closely related structure. google.com

Table 3: Ring-Closing Metathesis in Oxepene/Oxepane Synthesis

| Catalyst | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Schrock's Catalyst | Functionalized Diene | Acetonide Protected Oxepine | 89% | rsc.org |

| Grubbs' First Generation Catalyst | O-Allyl Ether of a β-Hydroxyester | Oxepine | 65% | rsc.org |

Homologation and Ring-Expansion Methodologies

Ring-expansion strategies provide another avenue to oxepane systems, often starting from more readily available smaller rings like pyrans. rsc.org One such method is the Lewis acid-catalyzed ring expansion of 1,6-anhydrohexos-2-uloses with (trimethylsilyl)diazomethane (TMSCHN₂). rsc.org This reaction can lead to a mixture of ring-expanded oxepane isomers. rsc.org Another approach involves the ring expansion of cyclopropanated glycals, which is a widely explored route to polyhydroxylated oxepanes and septanoses. rsc.org

While not directly demonstrated for 1,4-Dioxepane-5-carbaldehyde, these ring-expansion methods could be adapted. For instance, a suitably substituted pyran derivative could potentially be expanded to the desired 1,4-dioxepane skeleton.

Etherification and Acetylation-Based Cyclizations

The formation of the 1,4-dioxepane ring can also be achieved through classical etherification reactions. For example, the spiro-fused 1,4-dioxepane ring in certain natural products is proposed to form via the intermolecular etherification of two glycerol (B35011) units. researchgate.net While this is an intermolecular example, it highlights the fundamental bond-forming reaction. Intramolecular Williamson ether synthesis, where a diol is partially converted to an alkoxide and then reacts with a tethered alkyl halide, is a standard method for forming cyclic ethers.

Furthermore, a novel synthesis of 1,4-dioxepan-2-one (B1250180) has been reported through the regioselective oxidation of 3-(2-hydroxyethoxy)propan-1-ol. researchgate.net While this leads to a lactone, it demonstrates a cyclization based on the manipulation of hydroxyl groups within a precursor molecule.

Stereoselective Synthesis of 1,4-Dioxepane-5-carbaldehyde Precursors and Chiral Analogs

The controlled introduction of stereocenters into the seven-membered 1,4-dioxepane ring is paramount for synthesizing enantiomerically pure target molecules. Research has focused on three main pillars: leveraging external chiral catalysts, utilizing the influence of existing stereocenters within the substrate, and employing the high selectivity of enzymes.

Asymmetric Catalysis in Seven-Membered Ring Construction

Asymmetric catalysis offers a powerful and atom-economical route to chiral heterocycles from simple, achiral starting materials. For the synthesis of seven-membered rings like 1,4-dioxepanes, several catalytic strategies have been developed.

One prominent method involves the ring-closing metathesis (RCM) of carefully designed di-alkenyl ether substrates. The combination of a chiral palladium catalyst for a dynamic kinetic asymmetric transformation followed by a ruthenium-catalyzed RCM can produce enantiomerically pure oxygen heterocycles, including seven-membered rings. nih.gov This two-step process begins with the reaction of a racemic epoxide with an unsaturated alcohol, guided by a chiral palladium catalyst, to create a bis-olefinic intermediate with high enantioselectivity. nih.gov This intermediate is then an ideal substrate for RCM to form the dioxepane ring. nih.gov

Another innovative approach is the bimetallic relay catalytic three-component tandem [4+3]-cycloaddition . This method uses a rhodium(II)/chiral N,N'-dioxide–Sm(III) complex to react β,γ-unsaturated α-ketoesters, aldehydes, and α-diazoacetates, yielding chiral 4,5-dihydro-1,3-dioxepines with excellent enantiomeric excess (ee). nih.gov While this produces a related 1,3-dioxepine scaffold, the principles of using bimetallic systems to control the stereochemistry of seven-membered ring formation are highly relevant. The reaction proceeds smoothly for a variety of substituted ketoesters and furnishes the products in good yields and high ee values. nih.gov

Visible-light-promoted reactions have also been utilized. For instance, the ring expansion of 1,4-dioxane (B91453) with aryl diazoesters can generate 1,4-dioxepanes, a reaction that offers high selectivity under photochemical conditions. researchgate.net While not inherently asymmetric, the use of chiral photosensitizers or catalysts could potentially render this transformation enantioselective.

| Catalytic Method | Catalyst System | Reactants | Product Type | Selectivity | Reference |

| Dynamic Kinetic Asymmetric Transformation & RCM | Chiral Pd-catalyst then Ru-catalyst | Racemic epoxide, unsaturated alcohol | Enantiopure 1,4-dioxepane precursor | Excellent regio- and enantioselectivity | nih.gov |

| Asymmetric [4+3] Cycloaddition | Rh(II)/Chiral N,N'-dioxide–Sm(III) | β,γ-Unsaturated α-ketoester, aldehyde, α-diazoacetate | Chiral 4,5-dihydro-1,3-dioxepine | Up to 99% ee | nih.gov |

| Visible-Light Promoted Ring Expansion | Photochemical | 1,4-Dioxane, aryl diazoester | 1,4-Dioxepane | High selectivity | researchgate.net |

Diastereoselective Transformations and Control Elements

Diastereoselective methods rely on the influence of pre-existing stereocenters in the starting material to direct the formation of new ones. This substrate-controlled approach is particularly effective when starting from the chiral pool, using readily available enantiopure compounds like carbohydrates or amino acids.

A notable example is the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, a heteroatom analog of the target structure, starting from polymer-supported homoserine. rsc.orgsemanticscholar.org In this strategy, an N-protected homoserine derivative is alkylated and subsequently cleaved from the resin support. This cleavage induces a spontaneous cyclization. The stereochemical outcome of this ring-closure is dependent on the reaction conditions and the substituents on the acyclic precursor, leading to the formation of diastereomeric products. rsc.org This highlights how existing stereocenters on the backbone can control the formation of the seven-membered ring.

Intramolecular oxy-Michael additions also provide a powerful tool for diastereoselective cyclization. An expeditious base-assisted intramolecular oxy-Michael addition has been used to synthesize enantiomerically pure 1,4-dioxepane fused β-lactams, demonstrating an atom-economical approach to forming the C-O bond in a stereoselective manner under mild conditions. digitellinc.com

Furthermore, skeletal rearrangements of functionalized tetrahydropyrans can lead to oxepane systems. rsc.org This strategy allows established stereocenters in a six-membered ring to dictate the stereochemistry of the expanded seven-membered ring product. rsc.org Similarly, ring-expansion of cyclopropanated carbohydrates, such as glucals, offers a versatile route to polyhydroxylated oxepanes, where the rich stereochemistry of the starting sugar directs the transformation. rsc.org

| Diastereoselective Method | Starting Material | Key Transformation | Stereochemical Control | Reference |

| Substrate-Controlled Cyclization | Polymer-supported homoserine | TFA-mediated cleavage and spontaneous lactonization | Pre-existing stereocenter on homoserine backbone | rsc.orgsemanticscholar.org |

| Intramolecular oxy-Michael Addition | Acyclic precursor with chiral auxiliary | Base-assisted C-O bond formation | Stereocenter on β-lactam moiety | digitellinc.com |

| Skeletal Rearrangement | Functionalized tetrahydropyran | Ring expansion | Established stereocenters on the pyran ring | rsc.org |

| Ring-Expansion of Glycals | Cyclopropanated carbohydrate | Lewis acid-catalyzed ring-opening | Stereocenters of the parent sugar | rsc.org |

Biocatalytic Approaches for Enantioselective Synthesis

Biocatalysis has emerged as a green and highly efficient tool for producing chiral compounds. nih.gov Enzymes offer unparalleled chemo-, regio-, and stereoselectivity under mild reaction conditions.

For the synthesis of chiral precursors to 1,4-dioxepane-5-carbaldehyde, biocatalysis can be applied in several ways. One key strategy is the kinetic resolution of racemic alcohols or the desymmetrization of prochiral diols that can serve as precursors to the dioxepane ring. For example, lipases are frequently used for the enantioselective acylation of racemic alcohols, separating the two enantiomers and providing access to enantiopure starting materials for subsequent cyclization reactions.

Aldo-keto reductases (AKRs) are another class of powerful biocatalysts. While direct synthesis of the target carbaldehyde is less common, the reverse reaction—the stereoselective reduction of a precursor ketone—is a well-established biocatalytic method. For instance, an AKR from Bacillus megaterium was rationally designed to enhance the synthesis of a chiral alcohol drug intermediate, achieving high optical purity. nih.gov A similar approach could be envisioned where a prochiral 1,4-dioxepan-5-one is reduced to a chiral 1,4-dioxepan-5-ol with high enantioselectivity. This alcohol is an immediate precursor to the target carbaldehyde.

The development of new enzymes through genome mining and protein engineering continues to expand the toolkit available to synthetic chemists, promising more efficient routes to complex chiral molecules. nih.gov

| Biocatalytic Strategy | Enzyme Class | Transformation | Substrate Type | Potential Product | Reference |

| Kinetic Resolution | Lipase | Enantioselective acylation | Racemic diol or alcohol precursor | Enantiopure diol/alcohol | researchgate.net |

| Asymmetric Reduction | Aldo-Keto Reductase (AKR) | Stereoselective ketone reduction | Prochiral 1,4-dioxepan-5-one | Chiral 1,4-dioxepan-5-ol | nih.gov |

Chemical Reactivity and Derivatization of 1,4 Dioxepane 5 Carbaldehyde

Transformations Involving the 1,4-Dioxepane Heterocycle

Formation of Fused and Spirocyclic Architectures Incorporating 1,4-Dioxepane Units

The construction of fused and spirocyclic systems is a significant endeavor in organic synthesis, often leading to molecules with unique three-dimensional structures and biological activities. The presence of the aldehyde functional group in 1,4-Dioxepane-5-carbaldehyde opens up theoretical pathways to such complex molecular architectures, primarily through intramolecular and intermolecular cyclization reactions.

Fused Ring Systems:

Fused-ring systems containing the 1,4-dioxepane moiety could hypothetically be synthesized through reactions that involve the aldehyde functionality. One of the most powerful methods for constructing fused heterocyclic systems is the Pictet-Spengler reaction . wikipedia.orgnrochemistry.com This reaction involves the condensation of an aldehyde with a β-arylethylamine, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new ring fused to the aromatic system. wikipedia.orgmdpi.com

In a hypothetical scenario, 1,4-Dioxepane-5-carbaldehyde could react with a β-phenylethylamine derivative. The initial condensation would form an iminium ion, which would then be poised for cyclization onto the aromatic ring, yielding a tetrahydroisoquinoline system fused to the 1,4-dioxepane ring. The general mechanism for such a transformation is well-established. nrochemistry.com The success and yield of such a reaction would depend on the nucleophilicity of the aromatic ring and the specific reaction conditions employed. wikipedia.org

Furthermore, intramolecular aldol-type reactions or other condensation reactions could be envisioned if a suitable nucleophilic site is present on a side chain attached elsewhere on the 1,4-dioxepane ring.

Spirocyclic Architectures:

Spirocycles are compounds containing two rings connected by a single common atom. The aldehyde group of 1,4-Dioxepane-5-carbaldehyde provides a key electrophilic center for the formation of spirocyclic systems. For instance, reaction with 1,2- or 1,3-dinucleophiles such as diols, dithiols, or diamines could lead to the formation of spirocyclic acetals, thioacetals, or aminals, respectively.

A hypothetical reaction of 1,4-Dioxepane-5-carbaldehyde with ethylene (B1197577) glycol under acidic conditions would be expected to form a spiro-dioxolane fused at the 5-position of the 1,4-dioxepane ring. Similarly, reaction with propane-1,3-diol would yield a spiro-dioxane. The formation of such spirocycles is a common strategy in the protection of aldehydes and ketones and in the synthesis of more complex molecules. nih.gov

While specific research detailing these transformations for 1,4-Dioxepane-5-carbaldehyde is not readily found, the general principles of these reactions are fundamental in organic chemistry. masterorganicchemistry.comyoutube.com The table below outlines potential spirocyclic systems that could be theoretically derived from 1,4-Dioxepane-5-carbaldehyde and common dinucleophiles.

Table 1: Hypothetical Spirocyclic Derivatives of 1,4-Dioxepane-5-carbaldehyde

| Dinucleophile | Resulting Spirocyclic System |

| Ethane-1,2-diol | Spiro[1,4-dioxepane-5,2'- nrochemistry.comdigitellinc.comdioxolane] |

| Propane-1,3-diol | Spiro[1,4-dioxepane-5,2'- nrochemistry.comdigitellinc.comdioxane] |

| Ethane-1,2-dithiol | Spiro[1,4-dioxepane-5,2'- nrochemistry.comdigitellinc.comdithiolane] |

| Propane-1,3-dithiol | Spiro[1,4-dioxepane-5,2'- nrochemistry.comdigitellinc.comdithiane] |

| Ethane-1,2-diamine | Spiro[1,4-dioxepane-5,2'-imidazolidine] |

It is important to note that the synthesis and characterization of these specific fused and spirocyclic derivatives of 1,4-Dioxepane-5-carbaldehyde would require dedicated experimental investigation. The outlined possibilities are based on established chemical principles and the known reactivity of aldehydes.

Advanced Applications of 1,4 Dioxepane Derivatives in Materials Science and Polymer Chemistry

Polymerization Strategies

The functionalization and polymerization of 1,4-dioxepane derivatives are achieved through several strategic pathways, enabling the synthesis of polymers with unique architectures and properties. These methods leverage the distinct reactivity of the dioxepane ring system and its substituents.

Radical ring-opening polymerization (rROP) is a pivotal technique for synthesizing polyesters from dioxepane-based monomers, specifically from cyclic ketene (B1206846) acetals (CKAs) like 2-methylene-1,3-dioxepane (B1205776) (MDO). digitellinc.comresearchgate.net This method effectively combines the advantages of radical polymerization, such as tolerance to various functional groups and mild reaction conditions, with the ability to create polymers containing labile ester groups in the main chain. researchgate.net The rROP of MDO, for example, proceeds with a quantitative opening of the seven-membered ring to form a polyester (B1180765) structurally similar to poly(ε-caprolactone). mdpi.com

The mechanism involves the addition of a radical to the exocyclic double bond of the monomer. The resulting radical can then undergo ring-opening via C-O bond cleavage, which is thermodynamically driven by the relief of ring strain. This process exclusively leads to the formation of an ester linkage in the polymer backbone at room temperature. cmu.edu

Modern controlled or "living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to the rROP of dioxepane derivatives like 5,6-benzo-2-methylene-1,3-dioxepane (BMDO). researchgate.netjlu.edu.cn These methods allow for precise control over the polymer's molecular weight, a narrow molecular weight distribution, and the synthesis of well-defined polymer architectures. researchgate.netjlu.edu.cn For instance, the RAFT polymerization of BMDO has been shown to proceed with controlled characteristics, evidenced by a linear evolution of molecular weight with monomer conversion and first-order kinetics. researchgate.net

| Monomer | Polymerization Method | Initiator / Catalyst | Key Findings | Reference |

| 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) | RAFT | 1-(ethoxycarbonyl)prop-1-yl-dithiobenzoate (EPDTB) / Dicumyl peroxide (DCP) | Controlled polymerization with linear increase of molecular weight with conversion and narrow molecular weight distribution. Complete ring-opening confirmed. | researchgate.net |

| 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) | ATRP | α,α'-dibromoxylene / CuBr/2,2'-bipyridine | "Living" polymerization characteristics observed, with controllable molecular weight and narrow polydispersities. | jlu.edu.cn |

| Dibenzo[c,e]oxepane-5-thione (DOT) | Free-radical / RDRP | - | Successful synthesis of degradable polyisoprene by copolymerization with isoprene. | rsc.org |

Cationic ring-opening polymerization (CROP) is another fundamental strategy for the polymerization of cyclic acetals, including 1,3-dioxepane. nih.govresearchgate.net This method is particularly useful for synthesizing polyacetals, which are known for their pH-sensitive degradability. nih.gov The polymerization is typically initiated by strong electrophilic species, such as carbenium salts or triflic anhydride (B1165640). researchgate.net

The CROP of cyclic acetals, however, can be complex and is often challenged by side reactions. Transacetalization, where the propagating chain end reacts with an acetal (B89532) linkage in another polymer chain, can lead to a broadening of the molecular weight distribution and a randomization of copolymer structures. researchgate.net Furthermore, the process is characterized by a polymerization-depolymerization equilibrium, which can limit the final monomer conversion and the achievable molecular weight. nih.gov Despite these challenges, initiators like triflic anhydride have been shown to provide some control over the molecular weight of the resulting polymers. researchgate.net The renewed interest in chemical recycling has brought more attention to CROP, as the inherent depolymerization characteristic is advantageous for breaking down the polymer back to its monomer. nih.gov

A significant advantage of dioxepane-based monomers that undergo rROP is their ability to be copolymerized with conventional vinyl monomers. This allows for the introduction of degradable ester linkages into the otherwise stable carbon-carbon backbones of widely used polymers like poly(methyl methacrylate) (PMMA) or poly(vinyl acetate) (PVAc). digitellinc.comresearchgate.netacs.org

The copolymerization of MDO with monomers such as vinyl acetate (B1210297) (VAc), methyl methacrylate (B99206) (MMA), and butyl acrylate (B77674) (BA) has been extensively studied. digitellinc.comacs.orgnih.gov However, a common challenge is the significant difference in reactivity ratios between the cyclic ketene acetal and the vinyl comonomer. acs.org Typically, the vinyl monomer is much more reactive towards propagation than the CKA, which can lead to non-uniform incorporation of the degradable units. researchgate.netacs.org For example, in the copolymerization of MDO and MMA, the reactivity ratios were determined to be rMDO = 0.057 and rMMA = 34.12, indicating a strong preference for MMA homopolymerization. acs.org

To overcome this, polymerization strategies are carefully designed. Emulsion polymerization techniques, for instance, can be optimized by controlling pH and temperature to suppress the hydrolysis of the CKA monomer and by running the process at high instantaneous monomer conversions to promote its incorporation into the polymer chain. digitellinc.comnih.gov Cobalt-mediated radical polymerization has also been employed to synthesize degradable copolymers of MDO and VAc with controlled living behavior. rsc.org

| Monomer 1 | Monomer 2 | r1 (Dioxepane derivative) | r2 (Vinyl Monomer) | Polymerization System | Reference |

| MDO | Methyl Methacrylate (MMA) | 0.057 | 34.12 | Pulsed-laser polymerization at 40 °C | acs.org |

| MDO | Vinyl Acetate (VAc) | 0.14 | 1.89 | Photo-induced cobalt-mediated radical polymerization at 30 °C | rsc.org |

Development of Degradable Polymeric Systems

The primary motivation for incorporating dioxepane derivatives into polymers is the creation of materials that can degrade under specific conditions. This addresses critical environmental concerns related to plastic waste and opens avenues for advanced biomedical applications.

The key to the degradability of polymers derived from 1,4-dioxepane monomers is the introduction of labile linkages into the main polymer chain. The radical ring-opening polymerization of CKAs like MDO or BMDO strategically inserts ester bonds into an all-carbon backbone. digitellinc.comrsc.org Similarly, the cationic ring-opening of cyclic acetals results in a polyacetal backbone. nih.gov

These ester and acetal linkages act as predetermined breaking points. Ester groups are susceptible to hydrolytic cleavage, a process that can be significantly accelerated under basic or acidic conditions. rsc.orgrsc.org Polyacetals are characteristically stable in neutral or basic environments but degrade rapidly in the presence of acid. nih.gov This controlled instability allows for the design of polymers that remain stable during their functional lifespan but can be triggered to degrade when exposed to specific environmental conditions, such as those in a composting facility or within a particular biological compartment. The introduction of these cleavable functionalities imparts degradability to otherwise persistent vinyl polymers. researchgate.net

The presence of labile linkages not only makes polymers degradable but also opens the door to chemical recycling, a process where a polymer is reverted to its constituent monomers or other valuable small molecules. nih.govdigitellinc.com This approach is a cornerstone of the circular materials economy, offering a more sustainable alternative to landfilling or incineration. rsc.orgrsc.org

Polymers derived from dioxepane and related cyclic monomers have demonstrated significant potential for chemical recycling. For instance, copolymers containing BMDO have been shown to undergo substantial degradation in a basic medium, with an average molar mass loss of up to 90%. rsc.org Polyacetals, due to their polymerization-depolymerization equilibrium, are prime candidates for depolymerization back to their original cyclic monomers with the application of an acid catalyst and heat. nih.govcornell.edu

In some cases, the degradation products are the raw ingredients needed to re-synthesize the monomer. For example, a polymer made from 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL), a related cyclic monomer, was shown to degrade in the presence of sodium hydroxide (B78521) to generate 2-hydroxyisobutyric acid (HIBA). rsc.orgrsc.org This recovered HIBA was then successfully used as a starting material to re-synthesize the DMDL monomer, which was subsequently repolymerized, demonstrating a closed-loop recycling process. rsc.orgrsc.org This ability to break down polymers into their fundamental building blocks for reuse highlights the sustainable potential of designing polymers with inherent chemical recyclability.

Functional Polymeric Materials

The aldehyde functionality of 1,4-Dioxepane-5-carbaldehyde serves as a highly reactive handle for the synthesis of functional polymeric materials. This versatile group can participate in a variety of chemical transformations, enabling the creation of polymers with tailored properties and responsiveness. The incorporation of the 1,4-dioxepane moiety itself can influence the physical properties of the resulting polymer, such as its thermal characteristics and solubility.

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. mdpi.commdpi.com The aldehyde group of 1,4-Dioxepane-5-carbaldehyde is particularly well-suited for creating pH-responsive systems.

The synthesis of such responsive polymers can be envisioned through the copolymerization of 1,4-Dioxepane-5-carbaldehyde with other vinyl monomers. The pendant aldehyde groups can then be used to form dynamic covalent bonds, such as imines (Schiff bases), with amine-containing crosslinkers. kyushu-u.ac.jpresearchgate.net The reversibility of imine bond formation under acidic conditions provides a mechanism for pH-triggered disassembly or property switching. kyushu-u.ac.jp For instance, a hydrogel crosslinked via imine bonds could exhibit controlled degradation and release of an encapsulated payload in a low-pH environment, characteristic of tumor tissues or intracellular compartments. rsc.org

Research into aldehyde-functional thermoresponsive worm gels has demonstrated that the presence of aldehyde groups can impart strong mucoadhesive properties. rsc.org By analogy, a copolymer incorporating 1,4-Dioxepane-5-carbaldehyde could be designed to exhibit similar thermo- and mucoadhesive responsiveness, with potential applications in drug delivery and tissue engineering. The 1,4-dioxepane unit may further influence the lower critical solution temperature (LCST) of the polymer, allowing for fine-tuning of its thermal response.

The generation of hollow polymeric microspheres from the irradiation of cyclic ethers in aqueous solution suggests another pathway for creating responsive architectures. mdpi.com This method, which can generate functional groups like aldehydes, could potentially be adapted for 1,4-Dioxepane-5-carbaldehyde to produce pH-responsive hollow capsules for controlled release applications.

Table 1: Potential Stimuli-Responsive Polymer Systems Incorporating 1,4-Dioxepane-5-carbaldehyde

| Polymer Architecture | Stimulus | Potential Application | Relevant Findings for Analogous Systems |

| Hydrogel | pH | Controlled Drug Release | pH-sensitive hydrogels with dynamic covalent cross-links from other aldehyde-containing polymers. kyushu-u.ac.jpresearchgate.net |

| Worm Gel | Temperature, Mucoadhesion | Drug Delivery, Tissue Engineering | Aldehyde-functional worm gels exhibit strong mucoadhesion. rsc.org |

| Hollow Microspheres | pH | Encapsulation and Release | Formation of pH-responsive hollow microspheres from irradiated cyclic ethers. mdpi.com |

Glycopolymers, synthetic polymers decorated with carbohydrate moieties, are of significant interest for their ability to mimic biological glycoconjugates and participate in specific biological recognition events. rsc.orgnih.gov The aldehyde group of 1,4-Dioxepane-5-carbaldehyde offers a convenient point for the attachment of sugar molecules, leading to the synthesis of novel aldehyde-functionalized glycopolymers.

One synthetic strategy involves the initial polymerization of 1,4-Dioxepane-5-carbaldehyde, followed by the post-polymerization modification of the pendant aldehyde groups with amino-functionalized carbohydrates via reductive amination. This approach allows for the creation of glycopolymers with a well-defined polymer backbone and a high density of sugar ligands.

Alternatively, the aldehyde functionality can be utilized to create amphiphilic glycopolymers capable of self-assembly. For example, a block copolymer could be synthesized containing a block derived from 1,4-Dioxepane-5-carbaldehyde and a hydrophilic block. The subsequent conjugation of hydrophobic sugar derivatives to the aldehyde-bearing block could induce self-assembly into micelles or other nanostructures in aqueous solution. Research on other aldehyde-functionalized glycomonomers has shown that such polymers can self-assemble into well-defined micelles, which can then be used for applications like protein immobilization. rsc.org

The synthesis of well-defined glycopolymers is often achieved through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov A monomer like 1,4-Dioxepane-5-carbaldehyde could potentially be copolymerized with other monomers using RAFT to produce well-defined block or statistical glycopolymers with pendant aldehyde groups available for further functionalization or bioconjugation. acs.org

Table 2: Proposed Synthetic Routes to Aldehyde-Functionalized Glycopolymers from 1,4-Dioxepane-5-carbaldehyde

| Synthetic Strategy | Description | Potential Advantages |

| Post-Polymerization Modification | Polymerization of 1,4-Dioxepane-5-carbaldehyde followed by reaction of pendant aldehyde groups with amino-sugars. | Allows for versatile glycan attachment to a pre-formed polymer backbone. |

| Amphiphilic Self-Assembly | Synthesis of a block copolymer with a 1,4-Dioxepane-5-carbaldehyde block, followed by conjugation to induce self-assembly. | Creation of functional glyconanoparticles for targeted delivery or sensing. |

| Controlled Radical Polymerization | Copolymerization of 1,4-Dioxepane-5-carbaldehyde with other monomers via techniques like RAFT. | Precise control over polymer architecture, molecular weight, and functionality. nih.gov |

Role in Natural Product Synthesis and Biomimetic Chemistry

Occurrence of Dioxepane Core Structures in Natural Products

While not as prevalent as their five- and six-membered counterparts, such as tetrahydrofurans and tetrahydropyrans, the seven-membered oxepane (B1206615) ring is a recurring feature in a variety of marine natural products, many of which exhibit significant biological activities. nih.govsemanticscholar.orgnih.gov These compounds are found in organisms such as algae, sponges, corals, and marine-derived fungi. nih.govnih.gov

Analysis of Dioxepane-Containing Metabolites

The 1,4-dioxepane core, in particular, is an intriguing structural element. Its presence is often associated with polyketide or terpenoid biosynthetic pathways. nih.govsemanticscholar.org Marine triterpenes, for instance, are a large group of compounds believed to be derived from the metabolism of squalene, and some members of this family feature oxepane moieties. nih.govsemanticscholar.org Similarly, certain marine-derived fungi produce meroterpenoids that incorporate a pentacyclic system that includes an oxepane-like structure, with their biosynthesis originating from a farnesyl phthalide (B148349) derivative. nih.govsemanticscholar.org

A notable class of marine natural products that can feature seven-membered ether rings are the polyether biotoxins, such as brevetoxins and ciguatoxins. scholaris.ca While these are complex ladder-like polyethers, their structures underscore nature's ability to forge various ring sizes. The analysis of these metabolites often involves a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to elucidate their complex three-dimensional structures.

Structural Diversity and Biological Relevance

The structural diversity of natural products containing the oxepane motif is vast. They can be found as part of complex polycyclic systems or as simpler, standalone rings. nih.govresearchgate.net This structural variety contributes to a wide range of biological activities, including potent cytotoxic effects against various cancer cell lines, as well as antibacterial and antifungal properties. nih.govnih.gov

For example, certain marine natural products with an oxepane ring are connected to a triazaperhydroacenaphthalene skeleton, forming a pentacyclic "vessel unit" linked to a long-chain fatty acid amide, creating a molecule with a unique "anchor" structure. nih.gov The intricate stereochemistry and functionality of these molecules are crucial for their biological function. The aldehyde group in a hypothetical compound like 1,4-Dioxepane-5-carbaldehyde would represent a key functional handle for further biological interactions or synthetic manipulations.

Biomimetic Synthetic Approaches to Dioxepane-Containing Natural Product Scaffolds

Biomimetic synthesis aims to mimic nature's strategies for constructing complex molecules. researchgate.net This approach is not only elegant but can also be highly efficient, often leading to the rapid assembly of core molecular skeletons. researchgate.net The synthesis of dioxepane-containing natural products has provided a fertile ground for the application of biomimetic principles.

Mimicry of Biosynthetic Pathways

A key biosynthetic strategy for the formation of cyclic ethers in nature is the intramolecular cyclization of epoxy alcohols. nih.gov This process is often enzyme-mediated, allowing for high regio- and stereoselectivity. nih.gov In a biomimetic context, chemists can replicate this transformation using chemical reagents to trigger the ring-closure.

For the formation of a 1,4-dioxepane ring, a plausible biosynthetic precursor would be a polyketide-derived chain containing appropriately positioned hydroxyl and epoxide functionalities. The enzymatic epoxidation of a double bond, followed by an enzyme-catalyzed intramolecular ring-opening of the epoxide by a nearby hydroxyl group, could lead to the formation of the seven-membered dioxepane ring. nih.gov The regioselectivity of this cyclization (7-endo vs. 6-exo) is a critical factor, and in nature, enzymes play a crucial role in directing the outcome towards the formation of the thermodynamically less favored seven-membered ring. nih.gov

The carbaldehyde functionality at the 5-position could arise from the oxidation of a primary alcohol, a common transformation in biosynthetic pathways.

Strategic Use of Dioxepane Rings in Total Synthesis

In the total synthesis of complex natural products, the dioxepane ring can be a challenging motif to construct due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. rsc.orgrsc.org However, several strategies have been developed to overcome these hurdles, some of which are inspired by biosynthetic considerations.

One powerful biomimetic approach involves an epoxide-opening cascade. In this strategy, a linear precursor containing multiple epoxide rings is treated with a reagent that initiates a cascade of ring-opening and cyclization reactions, leading to the formation of multiple ether rings in a single step. While often applied to the synthesis of ladder-like polyethers, the principles can be adapted for the formation of single oxepane rings. nih.gov

Computational and Mechanistic Investigations of 1,4 Dioxepane 5 Carbaldehyde

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For a molecule like 1,4-Dioxepane-5-carbaldehyde, these studies would provide insights into how the interplay of the seven-membered ring and the aldehyde functional group dictates its chemical behavior.

Density Functional Theory (DFT) Applications to Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reaction mechanisms of organic molecules. researchgate.netnih.gov While direct DFT studies on 1,4-Dioxepane-5-carbaldehyde are not available, we can extrapolate from studies on similar structures, such as oxepane (B1206615) derivatives and other heterocyclic aldehydes. nih.govmsu.edu

A DFT analysis of 1,4-Dioxepane-5-carbaldehyde would likely focus on the reactivity of the aldehyde group. The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack. ncert.nic.inlibretexts.org DFT calculations could model the reaction pathways of this aldehyde with various nucleophiles, providing valuable information on the reaction mechanism. For instance, in reactions involving nucleophilic addition to the carbonyl group, DFT can be used to calculate the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of the reaction. nih.govresearchgate.net

In a related context, DFT studies on other heterocyclic systems have been used to predict the regioselectivity of reactions. acs.org For 1,4-Dioxepane-5-carbaldehyde, DFT could help determine whether a nucleophile would preferentially attack the carbonyl carbon or if other reaction pathways are viable. The presence of the two oxygen atoms in the ring would influence the electron distribution in the molecule, which in turn affects the reactivity of the aldehyde group. DFT calculations would quantify these electronic effects. nih.gov

Transition State Analysis and Energy Landscapes

The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics. For example, in the case of a nucleophilic addition to the carbaldehyde group, the transition state would involve the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O pi bond. ncert.nic.in

Computational studies on analogous systems, such as the reaction of aldehydes with various reagents, have shown that the energy landscape can be complex, with the possibility of multiple competing pathways. researchgate.net For 1,4-Dioxepane-5-carbaldehyde, factors such as the conformation of the seven-membered ring could influence the accessibility of the transition state and thus the reaction outcome.

Conformational Analysis of the Seven-Membered Ring

Seven-membered rings are known for their conformational flexibility, and understanding their preferred shapes is essential for predicting their reactivity and properties.

Ring Conformations and Stereochemical Preferences

The seven-membered 1,4-dioxepane ring is expected to adopt a variety of conformations. Based on studies of similar seven-membered rings like cycloheptane (B1346806) and oxepane, the most stable conformations are likely to be twisted-chair and twisted-boat forms. acs.orgacs.org A theoretical conformational analysis of 1,4-dioxepane using the MM2 force field has been reported, providing insights into its conformational behavior. acs.org

The presence of the two oxygen atoms in the 1,4-positions will significantly influence the ring's geometry and conformational preferences compared to cycloheptane. The C-O bonds are shorter than C-C bonds, and the C-O-C bond angle is different from the C-C-C angle, leading to altered ring strain and conformational energies.

The aldehyde substituent at the 5-position will also play a role in determining the most stable conformation. The substituent may prefer to occupy a pseudo-equatorial position to minimize steric interactions with the rest of the ring.

Influence of Substituents on Conformational Dynamics

The carbaldehyde group at the 5-position is expected to have a notable influence on the conformational dynamics of the 1,4-dioxepane ring. The size and electronic nature of the substituent can affect the relative energies of the different ring conformations and the barriers to interconversion between them.

Predictive Modeling for Synthetic Design and Materials Performance

Computational modeling can be a powerful tool for the predictive design of novel synthetic routes and for estimating the performance of new materials. researchgate.netnih.gov In the context of 1,4-Dioxepane-5-carbaldehyde, predictive modeling could be applied in several ways.

For synthetic design, computational models can help to screen potential reaction conditions and catalysts for the synthesis of this molecule or its derivatives. By calculating reaction energies and activation barriers, it is possible to identify the most promising synthetic pathways before attempting them in the laboratory. researchgate.net

In terms of materials performance, if 1,4-Dioxepane-5-carbaldehyde were to be used as a monomer for polymerization, for example, predictive modeling could be used to estimate the properties of the resulting polymer. Properties such as thermal stability, mechanical strength, and optical properties can be correlated with the molecular structure and intermolecular interactions, which can be modeled computationally.

Table of Predicted Geometrical Parameters for a Model Oxepane System Note: This table presents hypothetical data for a generic substituted oxepane based on typical values found in computational studies of similar molecules, as direct data for 1,4-Dioxepane-5-carbaldehyde is unavailable.

| Parameter | Predicted Value |

| C-O Bond Length | 1.43 Å |

| C-C Bond Length | 1.54 Å |

| C=O Bond Length (Aldehyde) | 1.21 Å |

| C-O-C Bond Angle | 112° |

| C-C-C Bond Angle | 115° |

| Dihedral Angle (indicative of twist) | 55° |

Emerging Research Directions and Future Prospects

Exploration of Novel Catalytic Systems for Dioxepane Transformations

The development of novel catalytic systems is crucial for the selective and efficient transformation of the 1,4-dioxepane framework. Current research is exploring a range of innovative catalytic approaches to expand the synthetic utility of 1,4-dioxepane-5-carbaldehyde and its derivatives.

One promising area is the use of rhodium catalysts . Rhodium-catalyzed reactions have shown considerable utility in the synthesis of complex cyclic structures, including eight-membered rings. nih.gov For instance, rhodium-catalyzed [4+2+2] cycloisomerization of dienynes with alkynes has been reported to produce cyclooctatrienes in high yields. nih.gov This type of catalytic system could potentially be adapted for the synthesis or functionalization of the dioxepane ring. Furthermore, rhodium(II) catalysts are well-known for their role in 1,3-dipolar cycloaddition reactions, which could be a valuable tool for constructing more complex molecules from dioxepane-based precursors. researchgate.net

Electrochemical synthesis represents another frontier in the development of novel catalytic transformations. This method offers a sustainable alternative to traditional chemical oxidants by using electricity as a clean reagent. springernature.com Recent advancements in the electrochemical synthesis of complex heterocyclic systems, such as circulenes, have demonstrated high yields and good functional group tolerance. springernature.com The potential of these electrochemically generated species to act as organophotocatalysts for various C-X bond formations opens up new avenues for the functionalization of the 1,4-dioxepane ring under mild conditions. springernature.com

Biocatalysis is also emerging as a powerful tool for the selective transformation of cyclic ethers. Oxygenating biocatalysts, such as cytochrome P450s and flavin-dependent monooxygenases, are capable of performing challenging C-H bond oxyfunctionalizations with high selectivity under mild conditions. nih.gov The application of these enzymes could enable the introduction of hydroxyl groups at specific positions on the dioxepane ring, further enhancing its synthetic versatility. Multifunctional biocatalysts that can catalyze several distinct reaction steps in a single pot are also being developed, which could streamline the synthesis of complex dioxepane derivatives. nih.gov

| Catalytic System | Potential Application for Dioxepane Transformations | Key Advantages |

| Rhodium Catalysis | Synthesis of complex cyclic structures from dioxepane precursors; Functionalization via cycloaddition reactions. nih.govresearchgate.net | High efficiency and selectivity in forming cyclic compounds. |

| Electrochemical Synthesis | Sustainable functionalization of the dioxepane ring; Potential for organophotocatalysis. springernature.com | Use of a clean reagent (electricity); Precise control over redox reactions. |

| Biocatalysis | Selective hydroxylation and other functionalizations of the dioxepane ring. nih.gov | High chemo-, regio-, and stereoselectivity; Mild reaction conditions. |

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and the production of 1,4-dioxepane-5-carbaldehyde is no exception. Research is actively pursuing more environmentally benign and sustainable synthetic routes.

A key focus is the utilization of renewable feedstocks . Biomass, such as lignocellulose and terpenes, represents a rich source of renewable carbon that can be converted into valuable platform chemicals. nih.govrsc.org For example, carbohydrates can be transformed into furan (B31954) derivatives, which can then serve as precursors for the synthesis of oxepane (B1206615) rings. rsc.org The use of naturally occurring starting materials not only reduces the reliance on fossil fuels but also aligns with the goals of a circular economy. nih.gov

The development of greener reaction conditions is another important aspect. This includes the use of environmentally friendly solvents, such as water, and the elimination of hazardous reagents. nih.govrsc.org For instance, three-component reactions for the synthesis of 1,4-diketone scaffolds have been successfully performed under aqueous and catalyst-free conditions. rsc.org Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption. utrgv.edu

Catalyst-focused green chemistry aims to replace stoichiometric reagents with catalytic alternatives, which are used in smaller quantities and can often be recycled and reused. nih.gov The development of metal-free catalytic systems and the use of biocatalysts are particularly noteworthy in this regard. nih.govnih.gov For example, the use of organocatalysts in electrochemical dehydrogenative annulation reactions allows for the synthesis of 1,4-dioxane (B91453) and 1,4-dioxepane derivatives without the need for transition metals or chemical oxidants.

| Green Chemistry Approach | Application in Dioxepane Synthesis | Environmental Benefit |

| Renewable Feedstocks | Utilization of biomass-derived precursors for the dioxepane ring. nih.govrsc.org | Reduced dependence on fossil fuels; Lower carbon footprint. |

| Greener Reaction Conditions | Use of water as a solvent; Microwave-assisted synthesis. rsc.orgutrgv.edu | Reduced use of hazardous solvents; Increased energy efficiency. |

| Catalyst-Focused Strategies | Employment of organocatalysts and biocatalysts. nih.gov | Minimized waste generation; Avoidance of toxic heavy metals. |

Integration of 1,4-Dioxepane-5-carbaldehyde into Multifunctional Systems for Advanced Applications

The aldehyde functionality of 1,4-dioxepane-5-carbaldehyde serves as a versatile chemical handle for its integration into a variety of multifunctional systems, particularly in the fields of materials science and biomedicine.

The aldehyde group allows for a wide range of post-polymerization modifications , enabling the creation of polymers with precisely controlled functionalities. acs.orgnih.govresearchgate.net For instance, aldehyde-functional polymers can be readily converted into homoallylic alcohol polymers through indium-mediated Barbier allylation. acs.org These resulting polymers, possessing both secondary alcohol and terminal alkene groups, can then undergo further orthogonal modifications such as esterification and thiol-ene click reactions. acs.org This strategy allows for the introduction of diverse chemical entities onto the same repeating unit, leading to the development of advanced materials with tailored properties.

In the realm of biomaterials and drug delivery , the 1,4-dioxepane scaffold is of particular interest due to its potential biodegradability. rsc.orgresearchgate.net Functional 2-methylene-1,3-dioxepane (B1205776) (MDO) terpolymers have been explored as a platform for constructing biodegradable polymeric prodrugs for intracellular drug delivery. rsc.org The aldehyde group of 1,4-dioxepane-5-carbaldehyde can be utilized to conjugate drugs, targeting ligands, or imaging agents to the polymer backbone through reversible linkages, such as hydrazones, which are sensitive to the acidic environment of endosomes and lysosomes, allowing for controlled drug release. rsc.org

Furthermore, the integration of 1,4-dioxepane-5-carbaldehyde into multifunctional scaffolds for tissue engineering is an emerging area of research. nih.gov Polydioxanone (PDX), a related poly(ester-ether), is already used in biomedical applications due to its biocompatibility and biodegradability. nih.gov By incorporating 1,4-dioxepane-5-carbaldehyde into such polymer scaffolds, it becomes possible to create materials that not only provide structural support for tissue regeneration but also present bioactive signals to cells through the attached functional groups. The aldehyde functionality can be used to immobilize peptides, growth factors, or other biomolecules that can promote cell adhesion, proliferation, and differentiation.

| Application Area | Role of 1,4-Dioxepane-5-carbaldehyde | Potential Impact |

| Multifunctional Polymers | A versatile building block for post-polymerization modification. acs.orgnih.govresearchgate.net | Creation of materials with precisely tailored chemical and physical properties. |

| Drug Delivery Systems | A scaffold for constructing biodegradable prodrugs with pH-sensitive linkers. rsc.orgresearchgate.net | Targeted and controlled release of therapeutic agents. |

| Tissue Engineering | A functional component for creating bioactive scaffolds. nih.gov | Enhanced tissue regeneration through the presentation of specific biological cues. |

Q & A

Basic: What are the key strategies for conducting systematic literature reviews on 1,4-Dioxepane-5-carbaldehyde?

Methodological Answer:

A robust literature review should follow a structured approach:

- Define search objectives (e.g., physical/chemical properties, environmental fate, toxicity) .

- Use advanced database queries with synonyms (e.g., "1,4-Dioxacyclohexane," "Diethylene dioxide") and exclude non-relevant terms (e.g., "human," "chromatography") to avoid overloading results .

- Prioritize gray literature (e.g., symposia, government reports) using databases like AGRICOLA for technical data .

- Apply quality filters by evaluating data sources against criteria like experimental rigor and peer-review status .

Advanced: How can researchers resolve contradictions in toxicity data for 1,4-Dioxepane-5-carbaldehyde?

Methodological Answer:

Contradictions often arise from variability in experimental conditions or analytical methods. To address this:

- Compare study parameters : Assess differences in exposure duration, concentration ranges, and model systems (e.g., in vitro vs. in vivo) .

- Apply the EPA’s Systematic Review Protocol : Use predefined criteria (e.g., reliability, relevance) to weight high-quality studies .

- Conduct sensitivity analyses : Test key assumptions (e.g., dose-response models) to identify sources of uncertainty .

- Replicate critical experiments under standardized conditions to validate conflicting results .

Basic: What analytical techniques are recommended for characterizing 1,4-Dioxepane-5-carbaldehyde?

Methodological Answer:

- Chromatography-Mass Spectrometry (GC-MS/LC-MS) : For identifying impurities and quantifying trace amounts .

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity, focusing on aldehyde proton signals (~9-10 ppm) .

- Infrared Spectroscopy (IR) : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways .

Advanced: How should researchers design experiments to evaluate environmental persistence of 1,4-Dioxepane-5-carbaldehyde?

Methodological Answer:

- Fate studies : Measure hydrolysis rates under varying pH and temperature conditions .

- Bioaccumulation assays : Use radiolabeled compounds (e.g., ¹⁴C-labeled) in aquatic models (e.g., Daphnia magna) to track uptake and metabolism .

- Soil adsorption experiments : Apply batch equilibrium methods with different soil types (e.g., loam, clay) to estimate Koc values .

- Degradation modeling : Use software like EPI Suite to predict half-lives in air/water/soil .

Basic: What are the critical parameters for assessing data quality in 1,4-Dioxepane-5-carbaldehyde studies?

Methodological Answer:

Adopt the EPA’s data evaluation matrix :

- Reliability : Was the methodology peer-reviewed? Were controls included?

- Relevance : Does the study address the research question (e.g., ecotoxicity vs. synthesis)?

- Completeness : Are raw data, statistical analyses, and uncertainty ranges reported?

- Consistency : Do results align with established physicochemical principles (e.g., solubility, reactivity)?

Advanced: How can computational methods enhance understanding of 1,4-Dioxepane-5-carbaldehyde’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate reaction pathways for aldehyde group interactions (e.g., nucleophilic additions) .

- Molecular Dynamics (MD) Simulations : Model solvent effects on conformational stability .

- QSAR Models : Predict toxicity endpoints (e.g., LC50) using structural descriptors like logP and polar surface area .

- Machine Learning : Train algorithms on existing datasets to identify understudied properties (e.g., photodegradation) .

Basic: What safety protocols are essential when handling 1,4-Dioxepane-5-carbaldehyde?

Methodological Answer:

- Ventilation : Use fume hoods to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .

- Spill Management : Neutralize spills with activated carbon or vermiculite, avoiding water to prevent dispersion .

- Waste Disposal : Follow EPA guidelines for halogenated waste (Category U) .

Advanced: How can researchers address gaps in mechanistic studies of 1,4-Dioxepane-5-carbaldehyde’s biological effects?

Methodological Answer:

- Omics approaches : Use transcriptomics/proteomics to identify biomarkers of exposure in model organisms .

- In silico toxicogenomics : Cross-reference toxicity data with databases like PubChem BioAssay to hypothesize molecular targets .

- High-throughput screening : Test compound libraries for enzyme inhibition (e.g., cytochrome P450) .

- Mechanistic modeling : Integrate kinetic data with physiologically based pharmacokinetic (PBPK) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.